Trim

Beschreibung

Significance of Imidazole (B134444) and Trifluoromethyl Moieties in Contemporary Chemical Science

The scientific interest in 1-(2-Trifluoromethylphenyl)imidazole is largely due to the well-established importance of its constituent parts in chemical design.

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. rjptonline.org It is a fundamental structural unit in a vast number of naturally occurring molecules, including the amino acid histidine, histamine, and purines, which are components of nucleic acids. rjptonline.orgresearchgate.net In medicinal chemistry, the imidazole ring is considered a privileged scaffold because its structure allows it to bind to a wide variety of enzymes and receptors through multiple non-covalent interactions. researchgate.netnih.gov The presence of two nitrogen atoms can also enhance water solubility, a desirable property for drug candidates. nih.gov Consequently, imidazole derivatives have been developed for a broad spectrum of therapeutic applications, including as antifungal, anticancer, and anti-inflammatory agents. rjptonline.orgnih.gov

The trifluoromethyl group (-CF₃) has become a cornerstone of modern drug design and materials science. hovione.com This functional group is often introduced into organic molecules to modulate their properties. wikipedia.org Due to the high electronegativity of fluorine atoms, the -CF₃ group is a strong electron-withdrawing group, which can significantly alter the acidity or basicity of nearby functional groups. wikipedia.org A key advantage of the trifluoromethyl group in medicinal chemistry is its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group resistant to metabolic oxidation by enzymes in the body. mdpi.com This can increase a drug's half-life and bioavailability. mdpi.com Furthermore, the -CF₃ group can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com It is often used as a bioisostere for methyl or chloro groups to fine-tune a compound's steric and electronic profile for optimal target engagement. wikipedia.org Notable drugs containing this group include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. wikipedia.org

Overview of Prominent Research Domains Pertaining to 1-(2-Trifluoromethylphenyl)imidazole

The unique structural combination of 1-(2-Trifluoromethylphenyl)imidazole has made it a target of investigation in several key areas of advanced chemical research.

Medicinal Chemistry and Pharmacology: A primary research focus for this compound, often referred to by the synonym TRIM, has been its activity as a potent inhibitor of nitric oxide synthase (NOS) enzymes. chemicalbook.comnacchemical.com Specifically, it shows inhibitory effects on neuronal NOS (nNOS) and inducible NOS (iNOS), with significantly lower affinity for the endothelial isoform (eNOS). chemicalbook.com The selective inhibition of NOS isoforms is a significant area of drug discovery. Because of the role nitric oxide plays in neurotransmission and neuroinflammation, this compound has been investigated in animal models for its potential antidepressant-like and antinociceptive (pain-reducing) effects. ossila.comchemicalbook.com

Materials Science: In the realm of materials science, 1-(2-Trifluoromethylphenyl)imidazole serves as a valuable fluorinated heterocyclic building block. ossila.com Its rigid structure and ability to act as a ligand have been exploited in the development of organometallic complexes. It exhibits a strong binding affinity for transition metals such as iridium(III) and ruthenium(II). ossila.com These complexes have shown promise in advanced applications:

Organic Light-Emitting Diodes (OLEDs): Homoleptic iridium(III) complexes incorporating phenylimidazole ligands have demonstrated high photoluminescence quantum yields and efficiency in OLED devices. ossila.com

Chemical Sensors: Cyclometalated ruthenium complexes featuring this ligand have been developed as chromogenic sensors capable of detecting specific anions, such as fluoride (B91410). ossila.com

High-Performance Polymers: Research into polyimides incorporating both imidazole and trifluoromethylphenyl groups has shown that these materials can exhibit excellent thermal stability, flame retardancy, low water absorption, and high optical transparency, making them suitable for specialized applications. researchgate.net

Synthetic Chemistry: The compound is also utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and chemical research. nacchemical.com The development of efficient synthetic routes to 1-(2-Trifluoromethylphenyl)imidazole and its derivatives is an active area of interest for organic chemists. nih.gov

| Research Domain | Key Findings and Applications | Reference |

|---|---|---|

| Medicinal Chemistry | Potent and selective inhibitor of neuronal and inducible nitric oxide synthase (nNOS, iNOS). Investigated for potential antidepressant and antinociceptive properties. | ossila.comchemicalbook.com |

| Materials Science (OLEDs) | Used as a ligand in iridium(III) complexes for highly efficient sky-blue OLEDs. | ossila.com |

| Materials Science (Sensors) | Component of cyclometalated ruthenium complexes used as chromogenic sensors for fluoride detection. | ossila.com |

| Materials Science (Polymers) | Used to create novel fluorinated polyimides with high thermal stability, flame retardancy, and hydrophobicity. | researchgate.net |

| Synthetic Chemistry | Serves as a fluorinated building block and pharmaceutical intermediate for creating more complex molecules. | ossila.comnacchemical.com |

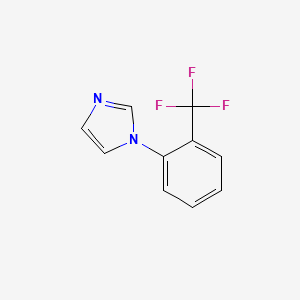

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-4-9(8)15-6-5-14-7-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBWBNCQUTXYEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045217 | |

| Record name | 1-(2-Trifluoromethylphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57268339 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

25371-96-4 | |

| Record name | TRIM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25371-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Trifluoromethylphenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Trifluoromethylphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Trifluoromethylphenyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 1 2 Trifluoromethylphenyl Imidazole

Established Synthetic Pathways for 1-(2-Trifluoromethylphenyl)imidazole and Analogues

Traditional and widely adopted methods for the synthesis of N-aryl imidazoles, including 1-(2-trifluoromethylphenyl)imidazole, predominantly rely on transition-metal-catalyzed cross-coupling reactions. The two most prominent and historically significant pathways are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation , a classical copper-catalyzed reaction, facilitates the coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org In the context of synthesizing 1-(2-trifluoromethylphenyl)imidazole, this would involve the reaction of 1-halo-2-(trifluoromethyl)benzene with imidazole (B134444). Historically, these reactions necessitated harsh conditions, including high temperatures (often exceeding 210°C) and the use of stoichiometric amounts of copper, often in the form of activated copper powder. wikipedia.org The solvents of choice are typically high-boiling polar liquids like N-methylpyrrolidone, nitrobenzene, or dimethylformamide. wikipedia.org The efficiency of the traditional Ullmann reaction is often dependent on the nature of the aryl halide, with reactivity generally following the trend I > Br > Cl. Furthermore, the presence of electron-withdrawing groups on the aryl halide can activate the substrate towards nucleophilic attack, a condition satisfied by the trifluoromethyl group in 1-halo-2-(trifluoromethyl)benzene. Modern iterations of the Ullmann reaction have seen improvements with the development of soluble copper catalysts supported by various ligands, which can promote the reaction under milder conditions. wikipedia.orgnih.gov

A significant advancement in the field of C-N bond formation came with the development of the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the classical Ullmann condensation. wikipedia.orglibretexts.orgorganic-chemistry.org The synthesis of 1-(2-trifluoromethylphenyl)imidazole via this method would involve the reaction of an amine (imidazole) with an aryl halide (1-halo-2-(trifluoromethyl)benzene) in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.org The catalytic cycle of the Buchwald-Hartwig amination is well-understood and involves a sequence of oxidative addition, ligand exchange, and reductive elimination steps. libretexts.org The choice of ligand is critical to the success of the reaction, with various phosphine-based ligands, such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF), being particularly effective. wikipedia.org These ligands are thought to prevent the formation of inactive palladium dimers and accelerate the catalytic cycle. wikipedia.org The development of increasingly sophisticated and sterically hindered phosphine (B1218219) ligands has further expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org

| Reaction | Catalyst | Typical Substrates | General Conditions |

| Ullmann Condensation | Copper (Cu) or Copper Salts (e.g., CuI) | Aryl halides (I, Br, Cl) and amines (including imidazole) | High temperatures (>210°C), polar solvents (e.g., DMF, NMP) |

| Buchwald-Hartwig Amination | Palladium (Pd) complexes | Aryl halides or triflates and amines (including imidazole) | Milder temperatures, various solvents (e.g., toluene, THF), requires a ligand and a base |

Emerging Synthetic Strategies for Imidazole Derivatives Relevant to 1-(2-Trifluoromethylphenyl)imidazole

Beyond the well-established Ullmann and Buchwald-Hartwig reactions, contemporary organic synthesis has witnessed the emergence of novel and innovative strategies for the construction of the imidazole core and its subsequent N-arylation. These methods often offer advantages in terms of efficiency, atom economy, and the ability to introduce diverse functionalities.

One such approach is the van Leusen imidazole synthesis , which provides a powerful tool for the construction of the imidazole ring itself from readily available starting materials. mdpi.com This reaction typically involves the condensation of an aldehyde with an amine to form an imine in situ, which then reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield the imidazole ring. mdpi.com This method has been successfully employed to synthesize a variety of substituted imidazoles, including those bearing trifluoromethyl groups. mdpi.com For instance, the reaction of N-aryl-1-(1H-benzotriazol-1-yl)-2,2,2-trifluoroethan-1-imines with TosMIC has been shown to produce 1-aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles in good yields. mdpi.com This strategy offers a modular approach to the synthesis of complex imidazole derivatives, where the substituents on the imidazole ring and the N-aryl group can be readily varied.

Another area of active research involves the development of multi-component reactions (MCRs) for the one-pot synthesis of highly substituted imidazoles. researchgate.netorganic-chemistry.org MCRs are highly efficient processes that combine three or more starting materials in a single reaction vessel to form a complex product, thereby minimizing waste and simplifying purification procedures. For example, the reaction of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium (B1175870) salt can lead to the formation of tri- or tetra-substituted imidazoles. researchgate.net While not a direct synthesis of 1-(2-trifluoromethylphenyl)imidazole, these methods provide rapid access to a wide array of imidazole scaffolds that could potentially be N-arylated in a subsequent step.

Furthermore, advancements in catalysis have led to the development of novel metal-catalyzed reactions for imidazole synthesis. For example, rhodium(II)-catalyzed reactions of 1-sulfonyl triazoles with nitriles have been shown to produce imidazoles in good to excellent yields. organic-chemistry.org Similarly, copper-catalyzed reactions involving the diamination of terminal alkynes with amidines have also been reported as a viable route to 1,2,4-trisubstituted imidazoles. organic-chemistry.org These emerging strategies highlight the ongoing efforts to develop more efficient and versatile methods for the synthesis of imidazole derivatives, which are directly applicable to the preparation of compounds like 1-(2-trifluoromethylphenyl)imidazole.

| Synthetic Strategy | Key Reagents | Product Type | Key Features |

| van Leusen Imidazole Synthesis | Aldehyde, Amine, Tosylmethyl isocyanide (TosMIC) | Substituted imidazoles | Forms the imidazole ring; modular approach |

| Multi-component Reactions | 1,2-Dicarbonyl, Aldehyde, Amine, Ammonium salt | Highly substituted imidazoles | One-pot synthesis; high efficiency |

| Rhodium-catalyzed reaction | 1-Sulfonyl triazoles, Nitriles | Substituted imidazoles | Utilizes a rhodium catalyst |

| Copper-catalyzed diamination | Terminal alkynes, Amidines | 1,2,4-Trisubstituted imidazoles | Copper-catalyzed C-N bond formation |

Mechanistic Elucidation of Reaction Pathways, Including Autocatalysis

The mechanisms of the established synthetic pathways for 1-aryl imidazoles have been the subject of extensive investigation, providing valuable insights into the factors that govern their efficiency and selectivity.

The mechanism of the Ullmann condensation is less universally agreed upon and may vary depending on the specific reaction conditions and substrates. wikipedia.org However, a plausible mechanism involves the formation of a copper(I) amide species in situ from the reaction of imidazole with a copper(I) salt or from the reduction of a copper(II) salt. wikipedia.org This copper(I) amide then reacts with the aryl halide in what can be viewed as a nucleophilic aromatic substitution-like process, although the precise nature of the intermediates is still a subject of debate. The reaction likely proceeds through an oxidative addition/reductive elimination pathway involving copper(I) and copper(III) intermediates, analogous to the palladium-catalyzed cycle.

While the term autocatalysis is not prominently featured in the primary literature for the synthesis of 1-(2-trifluoromethylphenyl)imidazole itself, it is a known phenomenon in certain imidazole synthesis reactions. For instance, in the Debus synthesis of imidazoles from glyoxal, formaldehyde, and ammonia, it has been proposed that the imidazole product itself can act as a base to catalyze its own formation. pharmaguideline.com However, in the context of the transition-metal-catalyzed N-arylation reactions typically used to synthesize 1-(2-trifluoromethylphenyl)imidazole, the dominant catalytic species are the well-defined metal complexes, and autocatalysis by the product is not considered a significant pathway.

Chemical Transformations and Derivatization Strategies of the 1-(2-Trifluoromethylphenyl)imidazole Scaffold

The 1-(2-trifluoromethylphenyl)imidazole scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties. These transformations can target either the imidazole ring or the trifluoromethylphenyl group.

The imidazole ring is susceptible to various electrophilic substitution reactions, although the reactivity is influenced by the electronic nature of the N-aryl substituent. pharmaguideline.com Common transformations include:

Halogenation: The imidazole ring can be halogenated at the C2, C4, or C5 positions using various halogenating agents. The regioselectivity of this reaction can often be controlled by the choice of reagents and reaction conditions. pharmaguideline.com

Nitration and Sulfonation: Under strongly acidic conditions, the imidazole ring can undergo nitration and sulfonation, typically at the C4 or C5 positions. pharmaguideline.com

Alkylation and Acylation: The remaining nitrogen atom of the imidazole ring can be alkylated or acylated to form imidazolium (B1220033) salts. These salts have found applications as ionic liquids and precursors to N-heterocyclic carbenes.

The trifluoromethylphenyl group also offers opportunities for further functionalization. The trifluoromethyl group itself is generally robust and unreactive under many conditions. However, the aromatic ring can undergo electrophilic aromatic substitution reactions, although the strongly deactivating nature of the trifluoromethyl group will direct incoming electrophiles to the meta positions (relative to the trifluoromethyl group).

Advanced Spectroscopic Characterization and Theoretical Computational Studies

High-Resolution Spectroscopic Analyses of 1-(2-Trifluoromethylphenyl)imidazole

High-resolution spectroscopic techniques are indispensable for the unambiguous structural determination and characterization of molecular properties. For 1-(2-Trifluoromethylphenyl)imidazole, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive understanding of its atomic arrangement, vibrational modes, fragmentation behavior, and electronic transitions.

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 1-(2-Trifluoromethylphenyl)imidazole by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

The ¹H NMR spectrum exhibits distinct signals for the protons on both the imidazole (B134444) and the trifluoromethylphenyl rings. The protons of the imidazole ring typically appear as singlets or multiplets in the aromatic region. researchgate.net The protons on the phenyl ring show complex splitting patterns (multiplets) due to spin-spin coupling, with chemical shifts influenced by the electron-withdrawing trifluoromethyl group. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom. The carbon attached to the fluorine atoms (the CF₃ group) displays a characteristic quartet due to C-F coupling. rsc.org The carbons of the imidazole ring have chemical shifts that are sensitive to their electronic environment. chemicalbook.com While obtaining clear signals for imidazole carbons can sometimes be challenging in N-H imidazoles due to tautomerization, this issue is mitigated in 1-substituted imidazoles. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(2-Trifluoromethylphenyl)imidazole Predicted values are based on typical chemical shifts for substituted imidazole and trifluoromethylbenzene moieties.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Imidazole C2-H | 7.8 - 8.2 | s |

| ¹H | Imidazole C4-H/C5-H | 7.1 - 7.5 | m |

| ¹H | Phenyl Ring | 7.6 - 8.0 | m |

| ¹³C | Imidazole C2 | ~138 | - |

| ¹³C | Imidazole C4/C5 | ~120, ~130 | - |

| ¹³C | Phenyl C-N | ~135 | - |

| ¹³C | Phenyl C-CF₃ | ~128 (q) | - |

| ¹³C | Phenyl Ring | 127 - 134 | - |

| ¹³C | CF₃ | ~123 (q) | - |

Vibrational spectroscopy, including IR and Raman techniques, probes the functional groups and bond vibrations within the 1-(2-Trifluoromethylphenyl)imidazole molecule. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound. nist.gov

The IR spectrum is characterized by several key absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3000–3150 cm⁻¹ region. The C=C and C=N stretching vibrations of the phenyl and imidazole rings appear in the 1400–1650 cm⁻¹ range. researchgate.net The most intense and characteristic bands are associated with the C-F stretching vibrations of the trifluoromethyl group, which are typically very strong and found in the 1100–1350 cm⁻¹ region. rsc.org Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring provide information about the substitution pattern and appear below 900 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary data, particularly for the symmetric vibrations of the aromatic rings and non-polar bonds, which may be weak in the IR spectrum.

Table 2: Key Vibrational Frequencies for 1-(2-Trifluoromethylphenyl)imidazole

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3150 | C-H stretching | Aromatic (Phenyl and Imidazole) |

| 1400 - 1650 | C=C and C=N stretching | Aromatic Rings |

| 1100 - 1350 | C-F stretching (strong) | Trifluoromethyl (CF₃) |

| 1000 - 1100 | In-plane C-H bending | Aromatic Rings |

| Below 900 | Out-of-plane C-H bending | Aromatic Rings |

Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation pathways of 1-(2-Trifluoromethylphenyl)imidazole under ionization. The NIST database provides an electron ionization (EI) mass spectrum for this compound, confirming its molecular formula as C₁₀H₇F₃N₂ and molecular weight as 212.17 g/mol . nist.gov

The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 212, confirming the molecular mass. The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways for trifluoromethyl-substituted aromatics involve the loss of the CF₃ group or related fragments. fluorine1.ru The imidazole ring can also undergo characteristic cleavage. Key fragmentation steps may include:

Loss of a fluorine atom: [M-F]⁺ at m/z 193.

Loss of the trifluoromethyl radical: [M-CF₃]⁺ at m/z 143.

Cleavage of the imidazole ring: Leading to fragments corresponding to the trifluoromethylphenyl cation (m/z 145) or the imidazole moiety.

Table 3: Major Ions in the Electron Ionization Mass Spectrum of 1-(2-Trifluoromethylphenyl)imidazole Data interpreted from the NIST Mass Spectrum. nist.gov

| m/z | Proposed Ion Structure | Comment |

|---|---|---|

| 212 | [C₁₀H₇F₃N₂]⁺ | Molecular Ion (M⁺) |

| 193 | [M-F]⁺ | Loss of a Fluorine atom |

| 145 | [C₇H₄F₃]⁺ | Trifluoromethylphenyl cation |

| 143 | [M-CF₃]⁺ | Loss of CF₃ radical |

| 68 | [C₃H₄N₂]⁺ | Imidazole radical cation |

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of 1-(2-Trifluoromethylphenyl)imidazole is dominated by π → π* transitions within the conjugated systems of the phenyl and imidazole rings.

Imidazole itself exhibits a characteristic absorption peak around 209 nm. mdpi.com Substituted imidazoles and phenyl rings typically show strong absorption bands in the 200-300 nm range. mdpi.com The presence of the trifluoromethylphenyl group attached to the imidazole nitrogen is expected to result in absorption maxima (λ_max) within this region. The spectrum likely consists of multiple overlapping bands corresponding to electronic transitions within both aromatic systems.

Table 4: Expected UV-Vis Absorption Data for 1-(2-Trifluoromethylphenyl)imidazole

| Approximate λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~210 | π → π | Imidazole Ring |

| ~250 - 280 | π → π | Phenyl Ring / Conjugated System |

Quantum Chemical and Computational Modeling of 1-(2-Trifluoromethylphenyl)imidazole

Theoretical computational methods, particularly Density Functional Theory (DFT), are essential for complementing experimental data, predicting molecular properties, and understanding the electronic structure and reactivity of molecules like 1-(2-Trifluoromethylphenyl)imidazole.

DFT calculations are widely used to model the properties of imidazole-containing compounds. nih.govnih.gov These studies typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic and spectroscopic properties.

For 1-(2-Trifluoromethylphenyl)imidazole, DFT can be used to:

Optimize Molecular Geometry: Determine bond lengths, bond angles, and the dihedral angle between the phenyl and imidazole rings.

Calculate Spectroscopic Data: Predict vibrational frequencies (IR/Raman) and NMR chemical shifts, which can be compared with experimental results for validation. researchgate.netresearchgate.net

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and the energy required for electronic excitation. researchgate.net

Determine Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) can be calculated. These descriptors help predict the molecule's reactivity and the nature of its interactions. nih.gov

Generate Molecular Electrostatic Potential (MESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. researchgate.net

Table 5: Theoretical Parameters from DFT Calculations for Imidazole Derivatives Values are representative based on DFT studies of similar structures. nih.govresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Relates to chemical stability and electronic transitions |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / 2η | Measures the propensity to accept electrons |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining a molecule's chemical stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized.

For a molecule like 1-(2-Trifluoromethylphenyl)imidazole, FMO analysis would involve computational calculations, often using Density Functional Theory (DFT), to determine the energies of the HOMO and LUMO. The resulting energy gap would provide insights into its stability. Visualizations of the HOMO and LUMO surfaces would show the distribution of electron density, indicating the likely sites for nucleophilic and electrophilic attack. In related imidazole derivatives, the HOMO is often localized on the imidazole ring and parts of the phenyl ring, while the LUMO may be distributed over the phenyl ring substituted with an electron-withdrawing group.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: The following data is illustrative for a generic imidazole derivative and not specific to 1-(2-Trifluoromethylphenyl)imidazole.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.5 |

Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) Surface Mapping

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. It is mapped onto the electron density surface of the molecule, providing a visual guide to the electrostatic potential at different points. The MESP map uses a color spectrum to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green denotes areas with neutral or near-zero potential.

For 1-(2-Trifluoromethylphenyl)imidazole, an MESP analysis would reveal the most electron-rich and electron-poor regions. It is anticipated that the nitrogen atoms of the imidazole ring would be electron-rich (red or yellow), making them potential sites for hydrogen bonding or coordination with electrophiles. The trifluoromethyl group, being a strong electron-withdrawing group, would create an electron-deficient (blue) region on the phenyl ring, influencing the molecule's interactions. This analysis is crucial for predicting intermolecular interactions and understanding how the molecule might interact with biological targets.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. This method allows for the study of intramolecular interactions, such as charge transfer (ICT) and hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

In Silico Prediction and Analysis of Molecular Descriptors and Biological Relevant Parameters

In silico methods are computational techniques used to predict the physicochemical properties, pharmacokinetics, and toxicity of a compound. These predictions are valuable in the early stages of drug discovery for assessing the druglikeness of a molecule. Molecular descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated.

For 1-(2-Trifluoromethylphenyl)imidazole, in silico analysis would generate a profile of its druglike properties. For example, Lipinski's rule of five is a commonly used filter to evaluate druglikeness, based on molecular weight (< 500 Da), logP (< 5), hydrogen bond donors (< 5), and hydrogen bond acceptors (< 10). Other parameters like ADME (absorption, distribution, metabolism, and excretion) and toxicity can also be predicted. This information helps in prioritizing compounds for further experimental testing by flagging potential liabilities early in the research process.

Table 2: Predicted Molecular Descriptors and Biologically Relevant Parameters (Note: The following data is illustrative for a generic imidazole derivative and not specific to 1-(2-Trifluoromethylphenyl)imidazole.)

| Descriptor | Predicted Value |

|---|---|

| Molecular Weight | ~226 g/mol |

| LogP | ~3.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area (TPSA) | ~28 Ų |

Biological Activities and Pharmaceutical Development Potential

Modulation of Nitric Oxide Synthase (NOS) Isoforms by 1-(2-Trifluoromethylphenyl)imidazole

1-(2-Trifluoromethylphenyl)imidazole, commonly known as TRIM, has been identified as a significant modulator of nitric oxide synthase (NOS) activity. Its interaction with the different isoforms of this enzyme—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—has been a subject of extensive research, revealing a profile of selective inhibition that underpins its pharmacological potential.

This compound demonstrates a notable inhibitory potency and selectivity for the neuronal isoform of nitric oxide synthase (nNOS). nih.govnih.govnih.gov Studies have established that this compound acts as a potent inhibitor of nNOS, an enzyme implicated in various physiological and pathological processes within the central nervous system. ossila.compnas.org The mechanism of this inhibition has been characterized as competitive, with this compound vying with the substrate, L-arginine, for the active site of the enzyme. scispace.com In vitro studies using mouse cerebellar nNOS revealed a competitive inhibitory profile. scispace.com The calculated inhibition constant (Ki) for this compound was determined to be 21.7 µM, with the Michaelis constant (Km) for L-arginine being 2.4 µM. nih.gov This competitive nature is further supported by findings that the inhibitory effect of this compound on nNOS activity is influenced by the concentration of L-arginine in the medium. scispace.comnih.gov The inhibitory action appears to be direct and not dependent on the duration of exposure, as varying the pre-incubation time of the enzyme with this compound did not affect its inhibitory capacity. nih.gov This selective action against nNOS is considered a key factor in the compound's neuroprotective and behavioral effects. pnas.orgnih.gov

The inhibitory profile of 1-(2-Trifluoromethylphenyl)imidazole (this compound) extends to other NOS isoforms, but with significantly different potencies, highlighting its selectivity. nih.gov Research shows that this compound is a relatively potent inhibitor of both neuronal NOS (nNOS) and inducible NOS (iNOS), while being a comparatively weak inhibitor of endothelial NOS (eNOS). scispace.comnih.gov

In comparative in vitro assays, this compound displayed similar inhibitory potencies against nNOS and iNOS, with IC50 values of 28.2 µM and 27.0 µM, respectively. nih.govnih.gov In stark contrast, its inhibitory effect on eNOS was substantially weaker, with a reported IC50 value of 1057.5 µM. nih.govnih.gov This demonstrates a selectivity ratio of approximately 37.5-fold for nNOS/iNOS over eNOS.

The structural features of this compound contribute to this selectivity. The parent compound, imidazole (B134444), is a weak inhibitor of all three isoforms. nih.gov The addition of a phenyl group to create 1-phenylimidazole (B1212854) increases inhibitory potency but in a non-selective manner. scispace.comnih.gov However, the further substitution with a trifluoromethyl group at the ortho-position of the phenyl ring, as seen in this compound, leads to a significant increase in nNOS inhibitory potency and a marked decrease in eNOS inhibitory potency. scispace.comnih.gov This selective inhibition of nNOS and iNOS over eNOS is a critical aspect of this compound's pharmacological profile, as it suggests the potential for therapeutic effects with a reduced risk of cardiovascular side effects associated with eNOS inhibition. nih.govnih.gov

| Compound | nNOS IC50 (µM) | iNOS IC50 (µM) | eNOS IC50 (µM) |

|---|---|---|---|

| 1-(2-Trifluoromethylphenyl)imidazole (this compound) | 28.2 | 27.0 | 1057.5 |

| Imidazole | 290.6 | 616.0 | 101.3 |

| 1-Phenylimidazole (PI) | 72.1 | 53.9 | 86.9 |

| 1-Chlorophenylimidazole (CPI) | 43.4 | 786.5 | 392.3 |

Neuropharmacological Profiles and Therapeutic Applications in Central Nervous System Disorders

The selective inhibition of neuronal nitric oxide synthase by 1-(2-Trifluoromethylphenyl)imidazole (this compound) forms the basis for its investigation into various central nervous system disorders. Preclinical studies have explored its potential antidepressant, anxiolytic, and antinociceptive properties.

This compound has demonstrated significant antidepressant-like effects in several preclinical models of depression. ossila.com The nitric oxide signaling pathway is understood to be involved in the pathophysiology of depression, and inhibitors of nNOS have been shown to possess antidepressant-like properties. researchgate.net In the forced swimming test (FST) in rats, a widely used model for screening antidepressant drugs, this compound was found to decrease immobility time, an indicator of antidepressant efficacy. nih.gov

Furthermore, studies have revealed a synergistic interaction between this compound and conventional antidepressants that act on the serotonergic system. nih.govmdpi.com When administered at a sub-effective dose, this compound augmented the antidepressant effects of the tricyclic antidepressant imipramine, the selective serotonin (B10506) re-uptake inhibitors (SSRIs) citalopram (B1669093) and fluoxetine (B1211875), and the selective serotonin reuptake enhancer tianeptine. nih.govmdpi.com However, it did not enhance the effect of reboxetine, a noradrenaline re-uptake inhibitor, suggesting that the augmentation effect is specific to serotonergic pathways. nih.govmdpi.com In the unpredictable chronic mild stress model in mice, another animal model that mimics depressive-like states, this compound reversed stress-induced deficits in grooming behavior and reduced aggression, similar to the effects of the conventional antidepressant fluoxetine. researchgate.net These findings support the hypothesis that nNOS inhibitors like this compound could represent a new class of antidepressant drugs or serve as augmenting agents for existing therapies. researchgate.netnih.gov

| Preclinical Model | Key Findings for this compound | Reference |

|---|---|---|

| Forced Swimming Test (FST) | Decreased immobility time. | nih.gov |

| FST (Drug Interaction) | Augmented the effects of imipramine, citalopram, fluoxetine, and tianeptine. | nih.govmdpi.com |

| Unpredictable Chronic Mild Stress (UCMS) | Reversed disturbed coat state and deficits in grooming behavior. | researchgate.net |

| Resident-Intruder Test (after UCMS) | Decreased attack frequency. | researchgate.net |

The investigation into the anxiolytic-like activity of 1-(2-Trifluoromethylphenyl)imidazole (this compound) has revealed complex behavioral modulations. While primarily studied for its role as an nNOS inhibitor, its effects on anxiety-related behaviors and general activity have been noted. ossila.com In some preclinical models, this compound has been shown to prevent convulsions, such as those induced by glufosinate. nih.gov This anticonvulsant effect suggests a modulation of neuronal excitability within the central nervous system. nih.gov However, some research indicates that these anticonvulsant effects may occur through mechanisms independent of nNOS inhibition, possibly related to an undefined property of its chemical structure. nih.gov

Importantly, the pharmacological activity of this compound appears to be specific and not associated with general sedative or motor-impairing effects at therapeutic doses. nih.gov For instance, studies have shown that the antinociceptive effect of this compound was not accompanied by sedation, motor ataxia, or other behavioral changes such as rearing, crossing, circling, or dipping in a box maze procedure. nih.gov This separation of specific neuropharmacological effects from general behavioral disruption is a crucial aspect of its potential therapeutic profile.

1-(2-Trifluoromethylphenyl)imidazole (this compound) exhibits potent antinociceptive, or pain-relieving, activity in preclinical models, an effect closely linked to its primary mechanism of nNOS inhibition. nih.govnih.govnih.gov The role of nitric oxide in pain signaling pathways is well-established, and inhibiting its production via nNOS in the central nervous system can lead to analgesia.

This compound has demonstrated dose-related antinociceptive activity in various mouse models of pain. nih.govnih.gov In the acetic acid-induced abdominal constriction test, this compound effectively inhibited the writhing response. nih.gov Similarly, in the formalin test, which models both acute and inflammatory pain, this compound was shown to inhibit the late-phase licking behavior. nih.govnih.gov The mechanism underlying this pain relief is strongly suggested to be the inhibition of nitric oxide synthesis. This is evidenced by the fact that the antinociceptive effect of this compound can be reversed by the administration of L-arginine, the substrate for NOS. nih.gov Despite its potent central antinociceptive effects, this compound did not influence mean arterial blood pressure in anesthetized mice, consistent with its weak inhibitory action on eNOS, the isoform crucial for cardiovascular regulation. nih.govnih.gov This profile suggests this compound could be a useful experimental tool for studying the role of nitric oxide in the central nervous system and a potential lead for developing analgesics with a favorable side-effect profile. nih.govnih.gov

| Antinociceptive Model | Effect of this compound | Key Mechanistic Finding |

|---|---|---|

| Acetic Acid-Induced Abdominal Constrictions (Mouse) | Potent inhibition of writhing. | Effect reversed by L-arginine pretreatment. |

| Formalin Test (Mouse) | Dose-related inhibition of late-phase hindpaw licking. | Demonstrates efficacy in a model of inflammatory pain. |

Interactions with Serotonergic Receptors and Associated Neurotransmitter Systems

1-(2-Trifluoromethylphenyl)imidazole, also known as this compound, has been identified as a novel neuronal nitric oxide synthase (nNOS) inhibitor that demonstrates significant interaction with the serotonergic system. nih.govmdpi.com Research indicates that this compound can synergize with and augment the therapeutic actions of conventional antidepressants that act via this system. nih.govmdpi.com

The mechanism behind this synergy is believed to be linked to the inhibition of nitric oxide synthase (NOS). nih.gov By inhibiting nNOS, this compound may facilitate the therapeutic efficacy of antidepressants that rely on the serotonergic system. nih.gov Furthermore, studies have shown that this compound can inhibit serotonin-mediated vascular contractions and cause a shift in the serotonin concentration-response curve, suggesting a potential modulation of serotonin receptors. nih.gov This body of evidence suggests that 1-(2-Trifluoromethylphenyl)imidazole could serve as a lead compound for developing new modulators of the serotonin system or as an adjunctive therapy to enhance the efficacy of existing serotonergic antidepressants. nih.govnih.gov

Table 1: Synergistic Effects of 1-(2-Trifluoromethylphenyl)imidazole (this compound) with Antidepressants in the Forced Swimming Test (FST)

| Antidepressant Class | Compound | Interaction with this compound (20 mg/kg) | Implied Mechanism |

|---|---|---|---|

| Tricyclic Antidepressant (TCA) | Imipramine | Augmentation of effect | Serotonergic System |

| Selective Serotonin Reuptake Inhibitor (SSRI) | Citalopram | Augmentation of effect | Serotonergic System |

| Selective Serotonin Reuptake Inhibitor (SSRI) | Fluoxetine | Augmentation of effect | Serotonergic System |

| Serotonin Reuptake Enhancer | Tianeptine | Augmentation of effect | Serotonergic System |

| Noradrenaline Reuptake Inhibitor | Reboxetine | No augmentation | Non-serotonergic System |

Broader Enzyme and Receptor Interactions of 1-(2-Trifluoromethylphenyl)imidazole

While the imidazole scaffold is a component of some molecules designed as kinase and carbonic anhydrase inhibitors, specific studies evaluating the direct modulatory activity of 1-(2-Trifluoromethylphenyl)imidazole on these enzyme families are not prominently available in the current body of research. researchgate.netmit.edunih.gov The trifluoromethylphenyl group has been incorporated into compounds designed as KDR kinase inhibitors, but this does not provide direct evidence for the activity of 1-(2-Trifluoromethylphenyl)imidazole itself. researchgate.net Similarly, various sulfonamides and other imidazole-containing structures are known to interact with carbonic anhydrase isoforms, but direct inhibition or activation data for 1-(2-Trifluoromethylphenyl)imidazole is lacking. nih.govnih.gov

Store-operated calcium entry (SOCE) is a critical calcium influx pathway in various cell types. nih.govmdpi.comfrontiersin.org While 1-(2-Trifluoromethylphenyl)imidazole was suggested in one study to be an inhibitor of SOCE in mouse anococcygeus muscle, further comprehensive studies specifically defining its mechanism and potency as a SOCE inhibitor are limited. nih.gov One investigation in rat thoracic aorta found that this compound did not affect vascular contractions induced by cyclopiazonic acid, a process related to store-operated calcium channels, which suggests that its effects on SOCE may be tissue-specific or dependent on the experimental model. nih.gov Therefore, while there is a preliminary suggestion of SOCE inhibition, the role of 1-(2-Trifluoromethylphenyl)imidazole in modulating SOCE pathways requires more definitive research.

Direct experimental evaluation of the antioxidant and free radical scavenging properties of 1-(2-Trifluoromethylphenyl)imidazole is not extensively documented. However, the broader class of imidazole-containing compounds has been a subject of interest in antioxidant research. nih.govjgtps.commdpi.comnih.gov Various derivatives of imidazole and benzimidazole (B57391) have been synthesized and tested for their ability to inhibit lipid peroxidation and scavenge free radicals. nih.govjgtps.com For instance, certain 2-phenyl-1H-benzo(d)imidazol-1-yl derivatives have shown inhibitory activity against lipid peroxidation. nih.gov The presence of a trifluoromethyl group can influence a molecule's electronic properties, but specific data on how this contributes to the antioxidant capacity of 1-(2-Trifluoromethylphenyl)imidazole is not available.

The imidazole nucleus is a key structural feature in several compounds investigated for cardiovascular effects, including antihypertensive agents. nih.govnih.govresearchgate.net Benzimidazole derivatives, for example, are core components of angiotensin II receptor blockers like Telmisartan. nih.govresearchgate.net These compounds act by blocking the renin-angiotensin system, a key regulator of blood pressure. frontiersin.org While the imidazole moiety is present in these successful antihypertensive drugs, specific research focusing on the antihypertensive effects of 1-(2-Trifluoromethylphenyl)imidazole has not been prominently reported. Its known activity as a neuronal nitric oxide synthase (nNOS) inhibitor could theoretically influence vascular tone, as nitric oxide is a critical vasodilator. nih.govscispace.com However, direct studies linking this activity to a systemic antihypertensive effect are needed.

Anticancer Research and Cytotoxic Investigations

The imidazole nucleus is a key structural feature in a variety of compounds that have been investigated for their anticancer properties. frontiersin.orgnih.gov Molecules containing this heterocyclic ring have been shown to target various biological pathways involved in cancer progression, including angiogenesis, microtubule dynamics, and signal transduction cascades. nih.gov The introduction of a trifluoromethylphenyl group to the imidazole scaffold, as seen in 1-(2-Trifluoromethylphenyl)imidazole, is a strategic design element intended to enhance its pharmacological profile.

While direct cytotoxic investigations on 1-(2-Trifluoromethylphenyl)imidazole are not extensively detailed in the available literature, research on structurally related analogs provides significant insights into its potential. For instance, various imidazole derivatives have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines. nih.gov Studies on 1-substituted-2-aryl imidazoles revealed that compounds with an aromatic ring on the imidazole nitrogen can display potent antiproliferative activities, with IC₅₀ values in the nanomolar to low micromolar range against cell lines such as MDA-MB-468 (breast cancer), HCT-15 (colon cancer), and HeLa (cervical cancer). nih.gov

In one study, a series of new imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org Several of these derivatives showed good to moderate activity. frontiersin.org Notably, a derivative featuring a fluorine substitution proved to be the most active in the series, with IC₅₀ values of 7.5 µM against A549, 9.3 µM against HeLa, and 8.9 µM against MCF-7 cells. frontiersin.org This highlights the positive influence of halogen substitutions, such as the trifluoromethyl group, on cytotoxic activity.

Another study identified a triazole-imidazo[1,2-b]pyrazole derivative, compound 1h , as a promising agent, particularly effective against melanoma cells. mdpi.com This compound demonstrated selective cytotoxic and pro-oxidant effects on human metastatic melanoma cell lines (MeOV and MeTA) while showing no significant impact on healthy keratinocytes (HaCAT). mdpi.com Treatment with 10 µM of compound 1h for 72 hours reduced the viability of MeOV and MeTA cells by 77% and 85%, respectively. mdpi.com The mechanism was linked to a time-dependent increase in reactive oxygen species (ROS), specifically hydrogen peroxide. mdpi.com

Table 1: Cytotoxic Activity of Selected Imidazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 4f (Imidazole-based N-phenylbenzamide) | A549 (Lung) | 7.5 | frontiersin.org |

| Derivative 4f (Imidazole-based N-phenylbenzamide) | HeLa (Cervical) | 9.3 | frontiersin.org |

| Derivative 4f (Imidazole-based N-phenylbenzamide) | MCF-7 (Breast) | 8.9 | frontiersin.org |

| Compound 1h (Triazole-imidazo[1,2-b]pyrazole) | MeOV (Melanoma) | Not specified as IC₅₀, but 10 µM treatment reduced viability by 77% at 72h | mdpi.com |

Structure-Activity Relationship (SAR) Studies and Rational Ligand Design for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. For imidazole-based anticancer agents, SAR studies have elucidated key structural features that govern their biological activity. The design of 1-(2-Trifluoromethylphenyl)imidazole incorporates several features known to be important for interacting with biological targets.

The trifluoromethyl (-CF₃) group is a particularly significant substituent in medicinal chemistry. Its strong electron-withdrawing nature can profoundly influence a molecule's acidity, basicity, and dipole moment, which in turn affects receptor binding and membrane permeability. SAR studies on various heterocyclic compounds have shown that the presence of an electron-withdrawing group like a (trifluoromethyl)phenyl moiety can lead to higher levels of inhibitory activity compared to electron-donating groups. nih.gov This suggests that the 2-trifluoromethylphenyl group in the target compound is likely a key contributor to its potential biological efficacy.

Rational ligand design often employs computational methods, such as molecular docking, to predict how a molecule will bind to a specific biological target. For imidazole derivatives, common targets include protein kinases, which are often dysregulated in cancer. nih.gov For example, computational studies on imidazole-based N-phenylbenzamide derivatives revealed a high binding affinity for the ABL1 kinase protein, a target in chronic myeloid leukemia. frontiersin.org Molecular dynamics simulations further confirmed that the active derivatives form stable complexes with the protein. frontiersin.org

The spatial arrangement of the phenyl and imidazole rings is also critical. The dihedral angle between the rings influences how the molecule fits into the binding pocket of a target protein. In a related structure, 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole, the trifluoromethylphenyl ring was found to be nearly coplanar with the fused imidazole system, while the methoxyphenyl ring was almost perpendicular. nih.gov This specific orientation is crucial for its interactions within the biological system. Such conformational aspects are essential considerations in the rational design of new anticancer agents based on the 1-phenylimidazole scaffold.

Pharmacodynamic Considerations and Potential for Synergistic Effects in Combination Therapies

Pharmacodynamics explores the biochemical and physiological effects of drugs on the body, including their mechanism of action. Imidazole-containing compounds exert their anticancer effects through diverse mechanisms, such as the inhibition of crucial enzymes like kinases, disruption of microtubule polymerization, and induction of apoptosis. nih.govnih.gov The specific mechanism of 1-(2-Trifluoromethylphenyl)imidazole would depend on the cellular target it binds to most effectively.

A significant area of modern oncology research is combination therapy, where multiple drugs are used simultaneously or sequentially to improve efficacy and overcome drug resistance. nih.gov This approach can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. nih.gov Imidazole-based compounds are promising candidates for such combination strategies.

For instance, a study investigating a novel tubulin polymerization inhibitor based on a 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole scaffold demonstrated synergistic effects when combined with an anti-miRNA molecule (anti-miR-10b-5p) in treating glioblastoma cells. nih.govmdpi.com This combination therapy was shown to be an encouraging strategy for enhancing the induction of apoptosis in cancer cells. nih.govmdpi.com The potential for synergistic interactions highlights the importance of exploring imidazole derivatives in combination with other anticancer agents. plos.org

The rationale behind combination therapy is often to target different but complementary pathways in cancer cells. nih.gov An agent like 1-(2-Trifluoromethylphenyl)imidazole, potentially acting on a specific kinase or cellular signaling pathway, could be combined with a traditional cytotoxic agent or another targeted therapy. Such a combination could prevent the cancer cells from developing resistance and lead to a more durable therapeutic response. plos.org Further research is needed to identify the optimal combination partners and treatment schedules for imidazole-based compounds to maximize their therapeutic potential in a clinical setting.

Applications in Materials Science and Catalysis

Coordination Chemistry and Metal Complexation of 1-(2-Trifluoromethylphenyl)imidazole

The imidazole (B134444) moiety of 1-(2-trifluoromethylphenyl)imidazole is an excellent ligand for a variety of transition metals. The nitrogen atoms of the imidazole ring can donate their lone pair of electrons to form stable coordination complexes. wikipedia.org The presence of the trifluoromethylphenyl group significantly influences the electronic and steric properties of the resulting metal complexes, allowing for the fine-tuning of their photophysical and electrochemical characteristics.

1-(2-Trifluoromethylphenyl)imidazole has demonstrated a strong binding affinity for transition metals such as iridium (Ir) and ruthenium (Ru). ossila.com This property is crucial for the design of sophisticated coordination complexes used in advanced materials. The rigidity of the molecule, combined with the electronic effects of the trifluoromethyl group, allows for the creation of stable and highly functional metal complexes. These complexes are of great interest in various applications due to their unique photophysical properties, which can be tailored by modifying the ligand structure. The coordination typically occurs through the nitrogen atom of the imidazole ring, which acts as a strong sigma-donor. wikipedia.org

Research into homoleptic iridium(III) complexes with phenylimidazole ligands, including derivatives like 1-(2-trifluoromethylphenyl)imidazole, has shown promising results. These complexes can exhibit high photoluminescence quantum yields, making them suitable for light-emitting applications. ossila.com Similarly, ruthenium complexes incorporating phenylimidazole ligands have been explored for their sensing capabilities. ossila.com

Table 1: Properties of Transition Metal Complexes with Phenylimidazole Ligands

| Metal Center | Complex Type | Key Property | Reported Value/Observation | Application Area |

| Iridium(III) | Homoleptic Phenylimidazole Complex | Photoluminescence Quantum Yield (PLQY) | 53% ossila.com | OLEDs ossila.com |

| Iridium(III) | Phenylimidazole Complex | Current Efficiency in OLEDs | 20 cd/A at 1000 cd/m² ossila.com | OLEDs ossila.com |

| Ruthenium(II) | Cyclometalated Phenylimidazole Complex | Chromogenic Sensing | Red shift from 565 nm to 618 nm in the presence of fluoride (B91410) ossila.com | Chemosensors ossila.com |

The favorable photophysical properties of metal complexes derived from 1-(2-trifluoromethylphenyl)imidazole make them excellent candidates for use in optoelectronic devices. In the field of Organic Light-Emitting Diodes (OLEDs), iridium(III) complexes containing phenylimidazole ligands have been shown to be highly effective phosphorescent emitters. ossila.com These materials can achieve high photoluminescence quantum yields, and OLED devices incorporating them have demonstrated high current efficiencies, a critical parameter for device performance. For instance, homoleptic iridium(III)-phenylimidazole complexes have been reported with quantum yields of 53% and current efficiencies of 20 cd/A at a luminance of 1000 cd/m². ossila.com

In the realm of solar energy, imidazole derivatives are explored as organic dyes in Dye-Sensitized Solar Cells (DSSCs). nih.govnih.gov Their conjugated structure allows for broad light absorption, and their electronic properties can be tuned to facilitate efficient electron injection from the excited dye into the semiconductor's conduction band. nih.gov The stability and tunable nature of imidazole-based dyes are crucial for the long-term performance and efficiency of DSSCs. nih.gov While research is ongoing, the structural features of 1-(2-trifluoromethylphenyl)imidazole make it a promising platform for designing novel photosensitizers for next-generation solar cells. nih.govresearchgate.net

The ability of the imidazole ring to bind to various ions and molecules has led to the development of imidazole-based chemosensors. rsc.orgnih.gov These sensors can detect the presence of specific analytes through changes in their optical or electrochemical properties. Ruthenium complexes featuring phenylimidazole ligands have been successfully utilized as chromogenic sensors. ossila.com For example, a cyclometalated ruthenium complex was shown to detect fluoride ions, with the solution's color changing from red to green upon binding, corresponding to a significant red shift in its absorption spectrum. ossila.com

The versatility of the imidazole scaffold allows for the incorporation of various functional groups to enhance selectivity and sensitivity towards different analytes, including metal ions like mercury. rsc.orgnih.gov The development of fluorescent sensors based on imidazole derivatives is a particularly active area of research, as they can offer high sensitivity and rapid detection. nih.gov

Catalytic Roles of 1-(2-Trifluoromethylphenyl)imidazole and its Derivatives

Beyond materials science, 1-(2-trifluoromethylphenyl)imidazole and its derivatives are gaining attention for their potential roles in catalysis. They can act as precursors to N-heterocyclic carbenes (NHCs) or participate directly in organocatalytic and metal-catalyzed reactions.

N-Heterocyclic Carbenes (NHCs) have become a cornerstone of modern synthetic chemistry, serving as highly effective ancillary ligands for transition metals and as powerful organocatalysts. beilstein-journals.orgnih.gov NHCs are typically generated by the deprotonation of a corresponding precursor, which is usually an imidazolium (B1220033) salt. nih.gov

1-(2-trifluoromethylphenyl)imidazole can be converted into an imidazolium salt, which then serves as a precursor to the corresponding NHC. This NHC would feature a 2-trifluoromethylphenyl group on one of its nitrogen atoms, which would sterically and electronically influence its catalytic activity. The resulting NHC can be used to stabilize metal centers in various catalytic cycles or act as a nucleophilic catalyst in its own right. researchgate.net The synthesis of fluorinated NHC-metal complexes, such as those with silver(I), has been reported, highlighting the interest in this class of compounds for catalytic and medicinal applications. uea.ac.ukbohrium.com

The NHCs derived from 1-(2-trifluoromethylphenyl)imidazole precursors are expected to be effective in a range of organocatalytic transformations. researchgate.net NHCs are known to catalyze reactions such as the benzoin (B196080) condensation, Stetter reaction, and various annulations.

Furthermore, as ligands in metal-catalyzed reactions, these NHCs can enhance the stability and activity of the metallic center. The strong sigma-donating ability of NHCs helps to form robust metal-ligand bonds, making the resulting catalysts more efficient and longer-lasting. Triazole-based ligands, which are structurally related to imidazoles, have also been extensively studied in metal catalysis, demonstrating the broad utility of azole heterocycles in this field. nih.gov The unique electronic signature of the trifluoromethylphenyl group on the NHC ligand can be leveraged to modulate the reactivity and selectivity of the metal catalyst in cross-coupling reactions, metathesis, and other important organic transformations.

Integration into Polymeric Materials and Agrochemical Formulations

The unique electronic and structural characteristics of 1-(2-Trifluoromethylphenyl)imidazole, conferred by the combination of the aromatic imidazole ring and the electron-withdrawing trifluoromethyl group, have prompted its investigation in materials science and agricultural chemistry. Research in these fields explores its potential as a building block for high-performance polymers and as a structural template for new agrochemical agents.

Development of Functional Polymers with Enhanced Properties

The incorporation of fluorinated, imidazole-containing moieties into polymer backbones is a recognized strategy for developing advanced materials with superior properties. While direct polymerization of 1-(2-Trifluoromethylphenyl)imidazole is not widely documented, research on structurally related monomers highlights the significant enhancements achievable.

Detailed research findings have shown that complex diamine monomers incorporating both trifluoromethylphenyl and imidazole groups can be used to synthesize novel fluorinated polyimides (PIs). researchgate.net For example, the polycondensation of 1,2-bis(4-aminophenyl)-4,5-bis(4-trifluoromethylphenyl)-1H-imidazole with various aromatic dianhydrides yields a series of PIs with exceptional characteristics. researchgate.net These resulting polymers are amorphous and demonstrate excellent solubility in common organic polar solvents such as NMP, DMF, and THF. researchgate.net

The key enhancements imparted by the trifluoromethylphenyl-imidazole moiety include:

Thermal Stability: These polymers exhibit high thermal stability, with 10% weight loss temperatures recorded between 530–560°C in a nitrogen atmosphere. researchgate.net

Flame Retardancy: The presence of fluorine contributes to good flame retardancy, with limiting oxygen index (LOI) values in the range of 40.6–42.8. researchgate.net

Optical Properties: The resulting polymer films show high optical transparency with cutoff wavelengths between 355–392 nm and strong UV-vis absorption. researchgate.net

Hydrophobicity: The fluorinated groups lead to outstanding hydrophobicity and low water uptake (0.30–0.53%). researchgate.net

| Property | Observed Value Range |

|---|---|

| Inherent Viscosity (dL/g) | 0.45–0.61 |

| 10% Weight Loss Temp. (°C) | 530–560 |

| Char Yield at 800°C (in N₂) | 61–65% |

| Limiting Oxygen Index (LOI) | 40.6–42.8 |

| Water Uptake | 0.30–0.53% |

| Tensile Strength (MPa) | 53.2–74.1 |

Beyond integration into polymer backbones, 1-(2-Trifluoromethylphenyl)imidazole itself serves as a critical ligand in the synthesis of functional materials for electronics. It is used in creating homoleptic iridium(III)-phenylimidazole complexes for Organic Light-Emitting Diodes (OLEDs). ossila.com These complexes exhibit high photoluminescence quantum yields (53%) and achieve high current efficiency of 20 cd/A in OLED devices, demonstrating the compound's utility in advanced materials. ossila.com

Exploration as Novel Agrochemical Active Ingredients

The imidazole scaffold is a significant feature in the chemistry of crop protection, with numerous derivatives commercialized for their fungicidal, herbicidal, and insecticidal properties. ijpsjournal.comcabidigitallibrary.org Similarly, the trifluoromethyl group attached to an aromatic ring is a well-established toxophore found in many active agrochemical ingredients. nih.gov The combination of these two moieties in 1-(2-Trifluoromethylphenyl)imidazole makes it a molecule of interest for exploration as a novel agrochemical.

The potential for this compound in agricultural chemistry is based on the established bioactivity of its structural components. smolecule.com

Imidazole Moiety: Imidazole derivatives are known to act as plant protectants. ijpsjournal.com For instance, the benzimidazole (B57391) class of fungicides has been a cornerstone of disease management for decades.

Trifluoromethylphenyl Moiety: This group is present in a wide array of pesticides. nih.gov The CF₃ group can enhance metabolic stability and binding affinity to target sites, often increasing the efficacy of the active ingredient.

While specific, large-scale studies on the agrochemical efficacy of 1-(2-Trifluoromethylphenyl)imidazole are not prominent, its structure logically places it as a candidate for screening and development programs. The compound serves as a lead structure for developing new agrochemicals that might target pests or diseases in crops. smolecule.com

| Structural Motif | Example Agrochemical | Type |

|---|---|---|

| Imidazole Ring | Prochloraz | Fungicide |

| Benzimidazole Ring | Benomyl | Fungicide |

| Trifluoromethyl-pyridine | Fluazifop-butyl | Herbicide |

| Trifluoromethyl-aromatic | Chlorfluazuron | Insecticide |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Trifluoromethylphenyl)imidazole?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting imidazole with a trifluoromethylphenyl halide derivative under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalysts like potassium carbonate or palladium complexes may enhance yield. Purification often employs column chromatography or recrystallization to isolate the product in high purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms molecular structure, while mass spectrometry (MS) verifies molecular weight. Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines the crystal structure, with visualization tools like ORTEP-III generating molecular diagrams. Structural validation tools (e.g., PLATON) ensure data accuracy .

Q. What are the key considerations in optimizing reaction conditions for synthesis?

- Methodological Answer: Variables include solvent polarity, temperature control (reflux vs. room temperature), and catalyst selection. For instance, microwave-assisted synthesis can reduce reaction time. Monitoring by thin-layer chromatography (TLC) and adjusting stoichiometry of reagents are critical for reproducibility .

Advanced Research Questions

Q. How do crystallographic data inform molecular conformation and intermolecular interactions?

- Methodological Answer: SC-XRD data analyzed via SHELXL reveal bond lengths, angles, and torsion angles, highlighting steric effects from the trifluoromethyl group. Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) are mapped using software like Mercury. These insights guide predictions of solubility and stability .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer: Comparative studies using standardized assays (e.g., MIC for antifungals) and structural analogs (e.g., flutrimazole/clotrimazole) help identify structure-activity relationships. Pharmacokinetic profiling (e.g., ¹⁴C-labeled tracing in animal models) clarifies metabolic pathways and bioavailability discrepancies .

Q. What methodologies study the electronic effects of the trifluoromethyl group on reactivity?

- Methodological Answer: Density functional theory (DFT) calculations assess electron-withdrawing effects on the imidazole ring’s aromaticity. Spectroscopic techniques like UV-Vis and IR correlate substituent effects with electronic transitions. Comparative synthesis of analogs (e.g., replacing CF₃ with Cl or CH₃) validates computational predictions .

Q. How can structural modifications enhance the compound’s pharmacological profile?

- Methodological Answer: Introducing hydrophilic groups (e.g., carboxylic acids) improves solubility, while fluorinated analogs enhance metabolic stability. Docking studies with target proteins (e.g., CYP51 for antifungals) optimize binding affinity. In vivo efficacy and toxicity screening in models like Beagle dogs provide translational insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.